molecular formula C6H5F3N2O B596661 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 128225-66-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B596661
CAS No.: 128225-66-1
M. Wt: 178.114
InChI Key: QNEXGLZIJJETOO-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then subjected to distillation to obtain the desired compound .

Industrial production methods often involve scalable and regioselective approaches. For instance, lithiation followed by electrophilic trapping can be used to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) is another method employed to introduce bromine atoms into the compound, which can then be further elaborated through halogen-metal exchange reactions .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The unique positioning of the trifluoromethyl group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEXGLZIJJETOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol (1.41 g, 7.83 mmol) in DCM (25 mL) and dimethylsulfoxide (2.22 mL, 31.3 mmol) and cool to −78° C. Add oxalyl chloride (1.91 mL, 21.9 mmol) dropwise over 15 min. and stir at −78° C. for an additional 1 hr. Add triethylamine (6.55 mL, 47.0 mmol) dropwise and stir another 1 hr. Quench with water (20 mL) and dilute with DCM (50 mL) and warm to room temperature for 1 hr. Separate the organic layer; dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 80:20 hexanes:ethyl acetate), to give the title preparation (0.98 g, 71%). 1H-NMR (400 MHz, CDCl3) δ 9.94 (s, 1H), 7.97 (s, 1H), 3.99 (s, 3H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Quantity
6.55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-3-trifluoromethyl-1H-pyrazol-4-methanol (0.51 g, 2.83 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (15 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxaldehyde (0.44 g, 88%), which is used without further purification. 1H NMR (CDCl3): δ=9.92 (1H, s), 7.99 (1H, s), 4.00 (3H, s).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: Are there any notable intermolecular interactions observed in the crystal structures of these compounds?

A2: The crystal packing of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime [] exhibits S⋯N contacts measuring 3.309 Å. These interactions are noteworthy as they suggest potential weak intermolecular forces involving the sulfur atom. On the other hand, 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime [] displays weak intermolecular C—H⋯F interactions. This difference highlights how subtle changes in substituents and their positioning can lead to variations in intermolecular interactions within the crystal lattice.

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